Product packaging for 6-Iodoquinoline-2,4(1H,3H)-dione(Cat. No.:)

6-Iodoquinoline-2,4(1H,3H)-dione

Cat. No.: B8056362
M. Wt: 287.05 g/mol
InChI Key: BOUMFGOWEBRZCY-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) and Quinazoline (B50416) Scaffolds in Medicinal and Synthetic Chemistry

Quinoline and quinazoline are nitrogen-containing heterocyclic scaffolds that form the backbone of a multitude of biologically active compounds. orientjchem.orgnih.gov The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a versatile pharmacophore found in numerous natural and synthetic compounds with a wide array of pharmacological activities. nih.govnih.govbohrium.com These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties. orientjchem.orgnih.gov The adaptability of the quinoline scaffold allows for chemical modifications at various positions, influencing its therapeutic properties and making it a privileged structure in drug discovery. orientjchem.orgnih.gov

Similarly, the quinazoline scaffold, composed of a benzene ring fused to a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry. nih.govekb.eg Quinazoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. nih.govbenthamdirect.com The ability to functionalize the quinazoline ring at different positions has led to the development of several clinically approved drugs. ekb.egnih.gov The synthetic accessibility and the potential for diverse structural modifications make both quinoline and quinazoline scaffolds highly attractive for the design and development of novel therapeutic agents. nih.gov

Overview of Dione (B5365651) Derivatives within Heterocyclic Compound Classes

Dione derivatives, characterized by the presence of two carbonyl groups within a heterocyclic ring system, represent a significant class of compounds with diverse chemical and biological importance. The incorporation of a dione moiety can significantly influence the electronic properties and reactivity of the heterocyclic scaffold. For instance, quinazoline-2,4(1H,3H)-dione, also known as benzoyleneurea, and its derivatives are a well-studied family of compounds. nih.gov These diones can exist in tautomeric forms, which can impact their biological activity. researchgate.net

The reactivity of the dione functionality allows for a variety of chemical transformations, providing a pathway to a wide range of substituted heterocyclic compounds. For example, the synthesis of novel quinazolinone derivatives can be achieved through reactions with various nucleophiles. researchgate.net The presence of the dione group can also be a key feature for biological activity, as seen in various heterocyclic dione derivatives that exhibit antimicrobial and anticancer properties. nih.govnih.gov

Current Research Landscape of Halogenated Quinoline and Quinazoline Dione Derivatives

The introduction of halogen atoms, such as iodine, into quinoline and quinazoline dione scaffolds has become an area of active research. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form halogen bonds, which can enhance its interaction with biological targets. nih.gov

Research has shown that the position and nature of the halogen substituent on the quinoline or quinazoline ring can have a profound impact on the compound's biological activity. For example, studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 6- or 8-position can enhance their antimicrobial activities. nih.gov The synthesis of iodo-quinoline derivatives is being explored for the development of new antimicrobial agents. mdpi.com Specifically, compounds like 6-iodo-3-propylquinazoline-2,4(1H,3H)-dione have been investigated for their properties. herts.ac.uk The synthesis of such halogenated compounds often involves electrophilic iodination or palladium-catalyzed cross-coupling reactions. The ongoing research in this area aims to systematically explore the structure-activity relationships of halogenated quinoline and quinazoline dione derivatives to develop more potent and selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6INO2 B8056362 6-Iodoquinoline-2,4(1H,3H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUMFGOWEBRZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)I)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6 Iodoquinoline 2,4 1h,3h Dione

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The iodine atom at the C-6 position serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions, most notably via transition metal-catalyzed cross-coupling reactions. While specific studies on 6-Iodoquinoline-2,4(1H,3H)-dione are not extensively documented in the reviewed literature, the reactivity of the aryl-iodine bond is well-established, allowing for predictable transformations.

Common palladium-catalyzed cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C-6 position.

Sonogashira Coupling: Coupling with terminal alkynes to yield 6-alkynylquinoline-2,4-diones, which are valuable intermediates for further synthesis.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form 6-aminoquinoline (B144246) derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups at the C-6 position.

These reactions are fundamental in medicinal chemistry for generating molecular diversity and performing structure-activity relationship (SAR) studies. The specific conditions for these transformations on the this compound substrate would require empirical optimization.

Cyclization and Condensation Reactions of the Dione (B5365651) Functionality

The 1,3-dione functionality in the pyridine (B92270) ring is a key site for cyclization and condensation reactions, leading to the formation of novel fused heterocyclic systems. The active methylene (B1212753) group at the C-3 position and the two carbonyl groups are prime targets for reactions with binucleophilic reagents.

A significant reaction is the formation of pyrazolo[4,3-c]quinolone derivatives through condensation with hydrazine (B178648) and its derivatives. nih.govnih.gov This transformation involves the reaction of the dione with hydrazine, leading to a cyclized product with significant biological interest, including potential anti-inflammatory and antiviral activities. nih.govnih.gov

For instance, the general reaction of a 4-chloro-pyrazolo[4,3-c]quinoline with various anilines demonstrates the utility of this scaffold in generating diverse derivatives.

Table 1: Synthesis of 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline Derivatives

Compound Substituent (R) Product
1 H 2a
1 2-OH 2b
1 2-OCH₃ 2c
1 3-OH 2d
1 3-OCH₃ 2e
1 3-F 2f

Data sourced from studies on related pyrazolo[4,3-c]quinoline systems. nih.gov

Furthermore, the dione moiety can undergo condensation reactions with various electrophiles. For example, quinazoline-2,4(1H,3H)-dione, a related scaffold, reacts with aromatic aldehydes to form Schiff bases, which can be further cyclized to create complex heterocyclic systems like triazoles, oxadiazoles, and thiadiazoles. nih.govnih.govnih.gov

Tautomerism Studies and Their Influence on Reactivity

Quinoline-2,4(1H,3H)-dione and its derivatives can exist in several tautomeric forms, and the equilibrium between these forms significantly influences their reactivity. researchgate.net The main tautomers include the diketo form (quinoline-2,4(1H,3H)-dione) and various enol forms, such as 4-hydroxyquinolin-2(1H)-one, 2-hydroxyquinolin-4(1H)-one, and quinoline-2,4-diol.

The equilibrium is affected by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. masterorganicchemistry.comyoutube.com In many cases, the 4-hydroxyquinolin-2(1H)-one tautomer is predominant. researchgate.net The presence of an alpha-hydrogen on the carbon adjacent to a carbonyl group allows for keto-enol tautomerism, which can be catalyzed by either acid or base. libretexts.org

The reactivity of the molecule is directly linked to its tautomeric state:

The diketo form exhibits reactivity at the carbonyl groups and the active methylene C-3 position.

The enol forms behave as vinylogous acids or amides. The enolic hydroxyl groups can be alkylated or acylated, and the nucleophilicity of the C-3 position is enhanced, making it susceptible to electrophilic attack.

For this compound, the electron-withdrawing nature of the iodine atom may influence the tautomeric equilibrium, but specific studies are needed to quantify this effect.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606)/Quinazoline (B50416) Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being highly dependent on the reaction conditions and the existing substituents.

Electrophilic Aromatic Substitution: The pyridine part of the quinoline ring is electron-deficient and thus deactivated towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the benzene (B151609) ring. In unsubstituted quinoline, attack happens at the C-5 and C-8 positions. uop.edu.pkreddit.comquimicaorganica.org The presence of the dione functionality, which is deactivating, would make these reactions require vigorous conditions. However, the iodine at C-6 and the dione's directing effects would influence the position of further substitution, likely favoring the C-5 or C-7 positions.

Halogenation has been reported to occur at the C-3 position of the quinoline-2,4-dione system via electrophilic substitution. scilit.com Nitration of quinoline derivatives typically yields a mixture of 5-nitro and 8-nitro isomers under strong acidic conditions. uop.edu.pkresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): SNAr on the quinoline ring is generally difficult unless the ring is activated by potent electron-withdrawing groups, and a good leaving group is present. The iodine at C-6 is not an ideal leaving group for SNAr unless activated under specific catalytic conditions (e.g., copper-catalyzed reactions). The electron-withdrawing character of the dione system may provide some activation to the benzene ring, but SNAr reactions directly displacing the iodine are not commonly reported for this specific substrate in the reviewed literature.

Cascade, Annulation, and Rearrangement Reactions

The quinoline-2,4-dione scaffold is a valuable building block in multi-component cascade and annulation reactions for the synthesis of complex polycyclic molecules.

Cascade Reactions: Visible light-induced cascade sulfonylation/cyclization reactions have been developed to produce substituted quinoline-2,4-diones under metal-free conditions. mdpi.com Three-component reactions involving an aromatic aldehyde, quinoline-2,4-diol (a tautomer of the target's core), and Meldrum's acid can yield pyrano[3,2-c]quinoline derivatives. researchgate.net These methods offer efficient and atom-economical routes to complex heterocyclic structures.

Table 2: Visible Light-Induced Synthesis of Halogenated 1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-diones

Starting Halogen Position Product Yield
F 5 5-fluoro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione 77%
Cl 5 5-chloro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione 53%
Br 5 5-bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione 61%
Br 7 7-bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione 81%

Data sourced from a study on a related system. mdpi.com

Annulation Reactions: Annulation strategies can be employed to construct additional rings onto the quinoline framework. For example, oxidative annulation of o-allylanilines can produce 2,4-diarylquinolines. organic-chemistry.org While not starting from the dione, these methods highlight the synthetic accessibility of the broader quinoline family.

Rearrangement Reactions: Rearrangements involving the quinoline skeleton have also been reported. For example, N-acylated dihydroquinolines can undergo rearrangement in the presence of organolithium compounds. rsc.org Another relevant transformation is the quinol-enedione rearrangement, which allows for the synthesis of complex cyclohexene-1,4-diones from quinol substrates, preserving stereochemical complexity. nih.gov The applicability of such rearrangements to the 6-iodo-quinoline-2,4-dione system would depend on the specific substrate and reaction conditions.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 6 Iodoquinoline 2,4 1h,3h Dione Analogues

Synthesis of N-Substituted 6-Iodoquinazoline-2,4(1H,3H)-dione Derivatives

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4(1H,3H)-dione ring system are key sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can significantly influence the compound's physicochemical properties and biological activity.

The introduction of guanidine (B92328) groups to the quinazoline-2,4(1H,3H)-dione scaffold is a strategy employed to develop novel bioactive compounds. While direct synthesis on a 6-iodo-substituted core is not extensively detailed, a parallel strategy involving the 6-bromo analogue provides a viable synthetic route. In one study, 6-bromoquinazoline-2,4(1H,3H)-dione was first N-alkylated with benzyl (B1604629) bromoacetate. nih.gov The resulting ester was then treated with guanidine, generated in situ from guanidine hydrochloride and a base, to yield N-acyl guanidine derivatives. nih.gov This method suggests that the corresponding 6-iodo-quinazoline-2,4(1H,3H)-dione could be similarly derivatized to incorporate guanidine moieties at the N1 and N3 positions. nih.gov These guanidine derivatives have been investigated for their potential as Na+/H+ exchanger type 1 (NHE-1) inhibitors and for their anti-inflammatory properties. nih.gov

In these studies, it was observed that converting the acyclic guanidine side chains into a conformationally rigid 5-amino-1,2,4-triazole "mimic" can be favorable for certain biological activities. nih.gov For instance, compounds with these triazole side chains demonstrated effective inhibition of LPS-induced nitric oxide (NO) synthesis and IL-6 secretion in macrophages. nih.gov

N-alkylation and N-acylation are fundamental methods for derivatizing the quinazoline-2,4(1H,3H)-dione core. A common approach involves the N-alkylation of quinazoline-2,4(1H,3H)-dione with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting ester can then be further modified, for example, through hydrazinolysis to form a dihydrazide intermediate, which serves as a versatile building block for creating more complex heterocyclic systems.

In a specific example, quinazoline-2,4(1H,3H)-dione was reacted with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide). This intermediate was then used to synthesize derivatives containing 1,3,4-oxadiazole (B1194373) rings through reactions with carbon disulfide. Subsequent alkylation of the resulting thiol group with various alkyl halides, such as benzyl chloride or methyl iodide, demonstrates a pathway to a wide array of N-substituted derivatives.

Exploration of Fused Ring Systems and Spiro-Compounds Incorporating Quinoline (B57606)/Quinazoline (B50416) Dione (B5365651) Substructures

Expanding the core structure of quinoline/quinazoline diones through the creation of fused ring systems or spiro-compounds has led to the discovery of novel chemical entities with interesting properties. These complex structures are often synthesized through multi-component reactions or domino reactions, offering efficient pathways to molecular diversity.

Fused heterocyclic systems can be generated from appropriately substituted quinazolinones. For instance, a highly employed method for synthesizing 4(3H)-quinazolinone derivatives starts with the acylation of anthranilic acid. nih.gov The subsequent ring closure with acetic anhydride (B1165640) yields a 1,3-benzoxazin-4-one intermediate, which can then react with various amines to form the quinazolinone ring. When a bifunctional reagent like a chloroacyl chloride is used, a second, fused ring can be formed in a subsequent intramolecular nucleophilic substitution, leading to tricyclic fused quinazolinones like deoxyvasicinone. nih.gov This general approach can be applied to 5-iodoanthranilic acid to produce 6-iodo-substituted fused quinazolinones.

Spiro-compounds, which feature a single atom as the junction of two rings, represent another important class of derivatives. The synthesis of spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-dione derivatives has been reported, and these compounds have been evaluated for their anticancer potential. nih.gov While not always starting from a pre-formed 6-iodoquinazoline, these syntheses often utilize substituted anilines or anthranilamides, indicating that 5-iodoanthranilamide could be a viable starting material for producing 6'-iodo-spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-diones. nih.gov These spiro compounds have shown promise as inhibitors of kinases such as FLT3. nih.gov

Starting MaterialReaction TypeResulting StructureReference(s)
Anthranilic AcidAcylation, CyclizationFused Quinazolinone nih.gov
Substituted Isatins, Amines, etc.Multi-component ReactionSpiro[indoline-quinazoline]dione nih.gov
5-IodoanthranilamideCyclocondensation6-Iodo-quinazolin-4(3H)-one nih.gov

Structure-Activity Relationship (SAR) Investigations for Iodinated Quinoline/Quinazoline Scaffolds

The biological activity of quinoline and quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. The introduction of iodine, a halogen atom, can significantly impact properties such as lipophilicity and target binding affinity.

The position of the iodine atom on the quinazolinone ring plays a crucial role in determining the biological activity of the resulting derivatives. Structure-activity relationship studies have revealed that the presence of a halogen atom at the 6 and 8 positions can be particularly influential. nih.gov

A review of quinazolinone derivatives highlights that the substitution of the main aromatic ring with iodine at both the 6- and 8-positions can significantly enhance antibacterial activity. nih.gov One study synthesized a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones which demonstrated notable antimicrobial properties. nih.govresearchgate.net While this points to the general importance of iodine substitution in these positions for antibacterial action, a direct, side-by-side comparative study quantifying the potency differences between a 6-iodo and an 8-iodo analogue within the same biological assay is not extensively detailed in the reviewed literature. However, the collective findings strongly suggest that both positions are key strategic points for modification to enhance biological effects.

Beyond the position of the iodine atom, other substituents on the quinazoline ring system are critical for modulating biological activity. Research has shown that modifications at the N3 position of 6-iodo-2-methylquinazolin-4-(3H)-one can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov

For example, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives bearing different substituents at the N3 position were synthesized and evaluated. The nature of the N3-substituent had a profound effect on cytotoxic potency and selectivity.

Table of Selected 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives and Their Cytotoxic Activity

CompoundN3-SubstituentCancer Cell LineIC50 (µM)Reference
3a PhenylHL-60 (Leukemia)21 nih.gov
3d 4-ChlorophenylHeLa (Cervical Cancer)10 nih.gov
3e 4-FluorophenylT98G (Glioblastoma)12 nih.gov
3h 4-NitrophenylT98G (Glioblastoma)22 nih.gov

This data indicates that an unsubstituted phenyl ring at the N3 position (Compound 3a ) is effective against leukemia cells. nih.gov Introducing a chlorine atom at the para-position of the phenyl ring (Compound 3d ) leads to significant activity against cervical cancer cells. nih.gov Furthermore, fluoro (Compound 3e ) and nitro (Compound 3h ) substitutions at the same position result in potent activity against glioblastoma cells. nih.gov These findings underscore the importance of peripheral substituents in directing the biological activity of the 6-iodoquinazolinone scaffold. The presence of an aryl group at C2 and a halogen at C6 has also been associated with increased antiproliferative action. nih.gov

Conformational Analysis and Predicted Bioactive Conformations of 6-Iodoquinoline-2,4(1H,3H)-dione Analogues

The three-dimensional arrangement of a molecule, its conformation, is pivotal to its interaction with biological targets. For this compound and its analogues, understanding the preferred spatial orientations is key to elucidating their structure-activity relationships (SAR). While direct crystallographic or extensive NMR-based conformational studies on this compound itself are not widely reported in the public domain, significant insights can be drawn from computational modeling and SAR studies of closely related quinoline-2,4(1H,3H)-dione derivatives.

The quinoline-2,4(1H,3H)-dione core is a relatively rigid bicyclic system. The benzene (B151609) ring is planar, and the dihydropyridinone ring can adopt specific conformations. The planarity and electronic distribution of this core structure are crucial for its interaction with target proteins. The introduction of substituents, such as the iodine atom at the C6-position, can influence the molecule's electronic properties and steric profile without drastically altering the core conformation.

Computational Approaches to Bioactive Conformations

In the absence of direct experimental data, computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have proven invaluable for predicting the bioactive conformations of quinoline-2,4(1H,3H)-dione analogues. These studies are particularly prominent in the context of their activity as cannabinoid receptor (CB) modulators.

One of the most significant findings is that the substitution pattern on the quinoline core dictates the functional activity of these compounds at the cannabinoid type 2 receptor (CB2R). Specifically, C6- or C7-substituted quinoline-2,4(1H,3H)-diones, which includes the 6-iodo derivative, have been identified as CB2R antagonists. acs.orgnih.gov In contrast, analogues with substituents at the C5 or C8 positions tend to act as agonists. acs.orgnih.gov This stark difference in pharmacological output underscores the critical role of the substituent's position in defining the molecule's orientation within the receptor's binding pocket.

To rationalize these findings, 3D-QSAR models, particularly Comparative Molecular Field Analysis (CoMFA), have been employed. acs.orgnih.gov CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. The resulting contour maps provide a visual representation of the spatial regions where specific properties are favorable or unfavorable for activity, thereby suggesting a putative bioactive conformation.

Studies on quinoline-2,4-dione derivatives as antagonists for the CB2R have utilized such models to guide further design and modification of these modulators. acs.orgnih.gov The predictive power of these models relies on the accurate alignment of the molecules, which in turn is based on a hypothesized bioactive conformation.

Predicted Interaction Modes from Docking Simulations

Molecular docking simulations complement 3D-QSAR studies by providing a more detailed, albeit still predictive, picture of the ligand-receptor interactions at an atomic level. For quinoline-2,4(1H,3H)-dione antagonists, these simulations predict a specific binding orientation within the CB2R binding site. The quinoline-2,4-dione scaffold itself is predicted to form key interactions with the receptor. The predicted interaction modes from these simulations help to explain why a substituent at the C6-position confers antagonist activity. The iodine atom at this position likely occupies a specific sub-pocket within the receptor, leading to a conformational state of the receptor that is consistent with antagonism.

The table below summarizes the key findings from SAR and computational studies on quinoline-2,4(1H,3H)-dione derivatives, which are relevant to understanding the bioactive conformation of the 6-iodo analogue.

Compound Class Substitution Pattern Observed/Predicted Activity Computational Method Key Insight
Quinoline-2,4(1H,3H)-dionesC6- or C7-substitutionCB2R AntagonistsMolecular Docking, 3D-QSAR (CoMFA)The position of the substituent is a key determinant of functional activity, suggesting a specific orientation in the binding pocket for antagonists. acs.orgnih.gov
Quinoline-2,4(1H,3H)-dionesC5- or C8-substitutionCB2R AgonistsMolecular Docking, 3D-QSAR (CoMFA)Demonstrates that alternative orientations within the same receptor can lead to agonistic activity. acs.orgnih.gov
2H-Quinoline-2,4-dione derivativesVariousAntifungal (Wheat Leaf Rust)3D-QSAR (CoMFA)The model highlights the importance of the carbonyl oxygen in forming hydrogen bonds with a receptor, a key feature of the bioactive conformation. jlu.edu.cn
2,4-Disubstituted quinolinesVariousAntimalarial3D-QSAR (CoMFA, CoMSIA)The models provide statistically validated predictions of activity based on the 3D structure, reinforcing the utility of these methods for designing new derivatives. nih.gov

These computational and SAR studies collectively suggest that the bioactive conformation of this compound, particularly in the context of CB2R antagonism, is one where the quinoline-2,4-dione core is precisely positioned to allow the C6-iodo substituent to interact with a specific region of the receptor's binding site. This orientation is distinct from that adopted by agonistic analogues. Further experimental validation through co-crystallization or advanced NMR techniques would be necessary to confirm these predicted bioactive conformations.

Advanced Spectroscopic and Structural Characterization of 6 Iodoquinoline 2,4 1h,3h Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of quinolinone derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments. For 6-Iodoquinoline-2,4(1H,3H)-dione, the spectra are interpreted by considering its predominant tautomeric form, 6-iodo-4-hydroxyquinolin-2(1H)-one.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton on the C3 carbon. The aromatic region typically displays signals between 7.0 and 8.5 ppm. The proton at the C5 position, adjacent to the iodine-substituted C6, is expected to appear as a doublet. The H7 proton would likely present as a doublet of doublets, and the H8 proton as a doublet. The presence of the iodine atom influences the chemical shifts of the nearby aromatic protons, particularly H5 and H7. A broad singlet for the N-H proton is anticipated at a downfield chemical shift, often above 11.0 ppm, while the hydroxyl proton at C4 would also appear as a singlet. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The spectrum will feature signals for the two carbonyl-like carbons (C2 and C4), with the C2 carbon of the lactam ring typically resonating around 162-164 ppm. rsc.org The C4 carbon, bearing the hydroxyl group, will also be in the downfield region. A key feature is the signal for the C6 carbon, which is directly bonded to the iodine atom. Due to the carbon-iodine bond, this signal is expected at a significantly upfield position (around 94 ppm) compared to its non-substituted analogue. rsc.org The remaining carbon signals will appear in the aromatic region, consistent with the quinolinone framework. rsc.org

Expected ¹H and ¹³C NMR Data for 6-Iodo-4-hydroxyquinolin-2(1H)-one Data extrapolated from analogues like 6-bromoquinolin-2(1H)-one and other substituted quinolinones. rsc.orgresearchgate.net

Atom Expected ¹H Chemical Shift (ppm, DMSO-d₆) Expected ¹³C Chemical Shift (ppm, DMSO-d₆)
H3~5.8-6.0 (s)~100-105
H5~7.9-8.1 (d)~125-128
H7~7.6-7.8 (dd)~133-136
H8~7.3-7.5 (d)~117-120
NH (1)>11.5 (br s)-
OH (4)Variable (br s)-
C2-~162-164
C4-~170-175
C4a-~120-123
C5-~125-128
C6-~93-96
C7-~133-136
C8-~117-120
C8a-~138-140

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₆INO₂. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated with high precision, confirming the presence of one iodine, nine carbon, six hydrogen, one nitrogen, and two oxygen atoms. This technique is crucial for distinguishing the compound from other potential isomers or byproducts. rsc.org

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS) can reveal characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed at m/z 287. Key fragmentation pathways would likely involve the loss of CO, a common fragmentation for quinolones, and potentially the loss of the iodine atom or HI. These fragmentation patterns provide valuable structural information that complements NMR data.

Expected Mass Spectrometry Data

Parameter Value
Molecular FormulaC₉H₆INO₂
Molecular Weight287.05 g/mol
Monoisotopic Mass286.94431 Da
Expected [M+H]⁺ (HRMS)287.95219 m/z

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the principal functional groups present in the molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to be dominated by absorptions from the N-H, O-H, and C=O bonds, confirming the quinolinedione structure. The spectrum would show:

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H group in the lactam ring.

O-H Stretching: If the 4-hydroxy tautomer is present, a broad O-H stretching band would also appear, likely overlapping with the N-H stretch in the 3300-3500 cm⁻¹ region. researchgate.net

C=O Stretching: Strong, distinct absorption bands corresponding to the carbonyl groups are expected between 1650 and 1700 cm⁻¹. The C4-keto group (dione form) and the C2-amide carbonyl (lactam) will have characteristic frequencies in this range. researchgate.netrsc.org

C=C and C-N Stretching: Absorptions related to the aromatic C=C bonds and the C-N bond of the heterocyclic ring are expected in the 1500-1620 cm⁻¹ and 1240-1335 cm⁻¹ regions, respectively. rsc.org

Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch3200-3400Broad
O-H Stretch3300-3500Broad
C=O Stretch (Amide/Lactam)1650-1700Strong
C=C Stretch (Aromatic)1500-1620Medium-Strong
C-N Stretch1240-1335Medium

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties, particularly in Dye Applications

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule and is particularly relevant for assessing the potential of this compound and its derivatives as chromophores in dye applications.

The UV-Vis spectrum of the quinolinone scaffold is characterized by π → π* transitions. The core 4-hydroxy-2(1H)-quinolone structure typically shows absorption maxima (λ_max) around 270 nm and 315 nm. researchgate.net The introduction of an iodine atom at the C6 position, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands due to its electronic effects on the aromatic system.

Derivatives of quinolinones are often investigated as disperse dyes. researchgate.net The electronic properties, and therefore the color, can be fine-tuned by introducing different substituents onto the quinolinone core. The position and nature of these substituents significantly influence the HOMO-LUMO energy gap, which dictates the absorption wavelength. researchgate.netresearchgate.net For instance, coupling diazotized anilines to the quinolinone core can produce azo dyes with absorption maxima extending into the visible region (400-550 nm), making them suitable for dyeing synthetic fabrics like polyester. researchgate.net The study of this compound in this context would involve evaluating how the iodo-substituent influences the final color and dyeing properties of such derivatives.

Computational Chemistry and Molecular Modeling Applications in Research on 6 Iodoquinoline 2,4 1h,3h Dione

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Iodoquinoline-2,4(1H,3H)-dione, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding.

Methodology and Potential Findings:

The process would involve the three-dimensional modeling of this compound and a library of macromolecular targets, such as enzymes or receptors implicated in disease pathways. Docking algorithms would then systematically sample a vast number of orientations and conformations of the ligand within the binding site of the target protein. The most favorable binding poses are then scored based on a function that estimates the binding energy.

For instance, derivatives of the closely related quinazoline-2,4(1H,3H)-dione scaffold have been investigated as inhibitors of various enzymes. nih.govnih.govnih.govfrontiersin.org Molecular docking studies on these analogs have successfully predicted their binding modes within the active sites of targets like VEGFR-2 and c-Met tyrosine kinases. nih.govnih.gov These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for inhibitory activity. nih.gov For this compound, docking could predict how the iodine atom at the 6-position influences binding, potentially through halogen bonding or by occupying a specific hydrophobic pocket within the target's active site.

A hypothetical docking study of this compound against a kinase target might reveal the interactions detailed in the table below.

Interaction TypeInteracting Residues (Hypothetical)Distance (Å)
Hydrogen BondBackbone NH of Alanine2.9
Hydrogen BondSide chain of Lysine3.1
Halogen BondCarbonyl oxygen of Leucine3.5
Pi-Pi StackingPhenylalanine4.0

Such data is pivotal for understanding the molecular basis of the ligand's activity and for designing more potent and selective derivatives.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. These methods can be used to predict a wide range of characteristics for this compound without the need for experimental synthesis and analysis.

Applications and Predicted Properties:

Methods like Density Functional Theory (DFT) can be employed to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

For the parent quinoline-2,4(1H,3H)-dione, quantum chemical calculations have been used to assess the relative energetic stabilities of its different tautomeric forms. researchgate.net Similar calculations for this compound would provide insight into its most stable tautomer, which is crucial for understanding its behavior in biological systems.

Furthermore, these calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. This information can be invaluable for the characterization and identification of the synthesized compound.

Calculated PropertyPredicted Value (Hypothetical)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity
Dipole Moment3.2 DebyeInfluences solubility and intermolecular interactions

These theoretical predictions can guide experimental efforts and provide a deeper understanding of the molecule's intrinsic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

Building and Applying a QSAR Model:

To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can encode various aspects of the molecule, including its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can be a powerful tool for virtual screening of large compound libraries and for prioritizing candidates for synthesis. For example, a 3D-QSAR model for quinoline-2,4(1H,3H)-dione analogs targeting the cannabinoid type 2 receptor has been developed to guide the design of new modulators. acs.org Similarly, QSAR studies on isoquinoline-1,3-dione derivatives have provided insights into their interactions with cyclin-dependent kinase 4. plos.org

The general form of a simple QSAR equation might be:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis. Such a model for this compound and its derivatives would allow for the prediction of their activity and guide the design of new compounds with improved potency.

Prediction of Binding Affinities and Elucidation of Molecular Interaction Mechanisms

Beyond simply predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for its target. This is a crucial parameter in drug discovery, as it reflects the strength of the interaction.

Techniques and Insights:

Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can provide more accurate estimations of binding free energies than simple docking scores. These calculations consider factors such as solvation effects and conformational changes upon binding.

A hypothetical breakdown of the binding free energy contributions for this compound could be as follows:

Energy ComponentContribution (kcal/mol)
Van der Waals-45.2
Electrostatic-20.5
Polar Solvation+38.7
Nonpolar Solvation-5.1
Total Binding Free Energy -32.1

This level of detail allows medicinal chemists to make rational, data-driven decisions in the optimization of lead compounds.

Research on Biological Activities and Mechanistic Pathways Associated with 6 Iodoquinoline 2,4 1h,3h Dione Derivatives

Investigations into Enzyme Inhibition Mechanisms

Derivatives of the quinoline-2,4(1H,3H)-dione scaffold have been identified as potent inhibitors of several key enzymes, playing a crucial role in cellular signaling, bacterial replication, and pH regulation.

Protein Kinase Inhibition Research

The quinoline (B57606) scaffold is a recognized pharmacophore in the development of protein kinase inhibitors. Research into 10-iodo-substituted derivatives of 11H-indolo[3,2-c]quinoline-6-carboxylic acid has identified these molecules as very potent inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). researchgate.netnih.gov DYRK1A is implicated in neurological alterations, and selective inhibitors are valuable for studying its physiological roles. researchgate.netmdpi.comnih.gov Structure-activity relationship studies have been crucial in designing these iodo-substituted derivatives, which exhibit considerable selectivity against closely related kinases. researchgate.netnih.gov The binding mode of these inhibitors is typically within the ATP-binding site of the kinase. researchgate.netnih.gov

Table 1: Inhibition of Protein Kinase DYRK1A by Iodo-Quinoline Derivatives
CompoundTarget KinaseInhibitory Concentration (IC50)
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivativesDYRK1AData not specified in provided abstracts

Bacterial Gyrase and DNA Topoisomerase IV Inhibition Research

Quinolone derivatives are well-established inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, two essential enzymes for bacterial survival that are absent in humans. researchgate.net These enzymes manage DNA topology, and their inhibition leads to bacterial cell death. The primary mechanism of action involves the quinolone molecule trapping the enzyme-DNA complex in a state where the DNA is broken but still bound to the enzyme. This stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to a rapid and reversible inhibition of DNA replication and, ultimately, fragmentation of the bacterial chromosome. Research has identified various quinoline derivatives, including those with iodo substitutions, as potent antibacterial agents through this mechanism.

Table 2: Activity of Quinolone Derivatives Against Bacterial Topoisomerases
Compound ClassEnzyme TargetMechanism of Action
Quinolone derivativesBacterial DNA GyraseStabilization of enzyme-DNA cleavage complex
Quinolone derivativesDNA Topoisomerase IVStabilization of enzyme-DNA cleavage complex

Sodium-Hydrogen Exchanger 1 (NHE-1) Inhibition Research

The Sodium-Hydrogen Exchanger 1 (NHE-1) is a crucial membrane transporter involved in regulating intracellular pH by exchanging sodium ions for protons. Its inhibition has been identified as a therapeutic strategy for cardiovascular diseases. researchgate.net A series of substituted (quinolinecarbonyl)guanidine derivatives have been synthesized and evaluated as NHE-1 inhibitors. Furthermore, research into quinazoline-2,4(1H,3H)-dione derivatives has yielded novel and potent NHE-1 inhibitors, with some compounds demonstrating activity in the nanomolar range. researchgate.net These studies indicate that the quinoline and quinazolinedione scaffolds are promising starting points for the development of effective NHE-1 inhibitors. researchgate.net

Table 3: NHE-1 Inhibition by Quinoline and Quinazolinedione Derivatives
Compound ClassActivityNote
(Quinolinecarbonyl)guanidine derivative 7fPotent NHE-1 inhibitionMore potent than the reference compound Cariporide
N1-alkyl quinazoline-2,4(1H,3H)-dione derivativesNHE-1 inhibition in the nanomolar rangeRepresents a starting point for developing agents against cardiovascular diseases researchgate.net

Other Enzyme Target Modulations (e.g., Raf kinase)

The Raf family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently overactive in many human cancers. The quinoline and quinazoline (B50416) scaffolds have been extensively utilized to develop inhibitors targeting these kinases. For instance, 4-anilinoquinazolines have been designed as selective B-Raf inhibitors. One derivative, compound 9m, demonstrated selective inhibition of B-Raf and its common V600E mutant over C-Raf. Similarly, 3-N-methylquinazoline-4(3H)-one based compounds have been developed as highly potent and selective inhibitors of B-Raf(V600E), acting as ATP-competitive inhibitors.

Table 4: Inhibition of Raf Kinases by Quinazoline Derivatives
CompoundTarget KinaseInhibitory Concentration (IC50)
Compound 9m (a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline)B-Raf57 nM
Compound 9m (a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline)B-RafV600E51 nM
Compound 9m (a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline)C-Raf1.0 µM

Research on Antiviral Mechanisms and Applications

Compounds structurally related to 6-Iodoquinoline-2,4(1H,3H)-dione have emerged as promising antiviral agents, particularly against DNA viruses.

Activity against Specific Viral Targets (e.g., Adenoviruses, Vaccinia Virus)

A significant breakthrough was the discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific and potent inhibitors of vaccinia virus and adenovirus-2. A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were synthesized and evaluated for their antiviral activity against a wide range of DNA and RNA viruses. Several compounds from this series exhibited excellent and specific activity against vaccinia and adenovirus. Notably, one compound, 24b11, was found to be the most potent inhibitor against vaccinia virus, with an EC50 value of 1.7 µM, which is 15 times more potent than the reference drug Cidofovir. Another compound, 24b13, was the most effective against adenovirus-2, with an EC50 of 6.2 µM. This research represents the first report of 3-hydroxy-quinazoline-2,4(1H,3H)-diones having antiviral activity against DNA viruses.

Table 5: Antiviral Activity of 3-Hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives
CompoundViral TargetEffective Concentration (EC50)
24b11Vaccinia Virus1.7 µM
24b13Adenovirus-26.2 µM
Cidofovir (Reference)Vaccinia Virus25 µM

Receptor Interaction Studies and Antiviral Efficacy in Research Models

Derivatives of the parent quinazoline-2,4(1H,3H)-dione structure have been identified as potential antiviral agents through their action as metal ion chelators. Research has shown that certain 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives exhibit potent anti-Hepatitis C virus (HCV) activities. mdpi.com These compounds are believed to exert their antiviral effect by targeting the HCV non-structural protein 5B (NS5B) polymerase, an RNA-dependent RNA polymerase that is crucial for viral replication. mdpi.com

The proposed mechanism involves the chelation of essential metal ions, such as Mg2+, within the catalytic center of the NS5B enzyme. mdpi.com This interaction disrupts the enzyme's function, thereby inhibiting viral RNA synthesis. Thermal shift assays have confirmed the binding of these derivatives to the NS5B protein, and molecular docking studies support the potential for these compounds to interact with magnesium ions in the enzyme's active site. mdpi.com Notably, specific derivatives have demonstrated significant potency at the cellular level, with EC50 values below 10 µM, marking them as some of the more effective metal ion chelators in this context. mdpi.com

Similarly, isoquinolone derivatives have been identified as inhibitors of the influenza virus. nih.gov These compounds were found to target the viral polymerase activity, a key component of the virus's life cycle. nih.gov While initial screening identified a highly effective compound, it also exhibited significant cytotoxicity. nih.gov Subsequent synthesis and structure-activity relationship studies led to the development of derivatives with greatly reduced cytotoxicity while maintaining antiviral activity. nih.gov

Research on Anticancer Mechanisms and Antiproliferative Effects

The quinoline and quinazoline scaffold is a cornerstone in the development of anticancer agents, with derivatives of this compound being investigated for their potent antiproliferative properties. nih.govnih.gov

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) in Research Settings

Derivatives of iodoquinazoline have been specifically designed and synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net These receptors are key components in signaling pathways that drive tumor progression, angiogenesis, and metastasis. nih.govbiorxiv.org The structural design of these iodoquinazolinone derivatives incorporates pharmacophoric features essential for binding to the ATP-binding pocket of EGFR-tyrosine kinases (TKIs), mimicking the interactions of established inhibitors like erlotinib. nih.gov

Molecular docking studies have confirmed that these compounds can fit into the adenine binding pocket and form crucial hydrogen bond interactions with amino acid residues in the linker region of the receptor. nih.gov Research has demonstrated that certain derivatives achieve remarkable inhibition of both EGFR and VEGFR-2, with IC50 values in the sub-micromolar range. researchgate.net This dual-inhibition mechanism presents a promising strategy for overcoming resistance and enhancing antitumor activity. nih.govresearchgate.net

In Vitro Antiproliferative Studies in various Cancer Cell Lines (e.g., Leukemia, Carcinoma)

The antiproliferative effects of this compound derivatives have been evaluated across a diverse panel of human cancer cell lines. nih.govresearchgate.net Studies have demonstrated significant cytotoxic activity against various carcinomas, including lung (A549, NCI-H23), colon (HCT116, HCT-15), breast (MCF-7, MM231), and liver (HepG2) cancer cell lines. nih.govresearchgate.netmdpi.com

Furthermore, research into related structures, such as substituted naphthalimides (1H-benz[de]isoquinoline-1,3-diones), has shown potent cytotoxicity against human leukemia cell lines, including MOLT-4 (acute lymphoblastic), HL-60 (promyelocytic), and U-937 (histiocytic lymphoma). nih.gov For instance, the compound 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was found to be highly active, inducing significant cytotoxicity in 8 out of 13 cell lines tested, while showing minimal toxicity to normal human peripheral blood mononuclear cells. nih.gov The antiproliferative activity is often dose-dependent, with specific derivatives exhibiting IC50 values in the low micromolar range. researchgate.netmdpi.com

Compound TypeCancer Cell LineCell Line TypeIC50 (µM)Source
Iodoquinazoline Derivative 6bHepG2Hepatocellular Carcinoma5.35 researchgate.net
Iodoquinazoline Derivative 6bA549Lung Carcinoma6.55 researchgate.net
Iodoquinazoline Derivative 6bMCF-7Breast Adenocarcinoma6.65 researchgate.net
Iodoquinazoline Derivative 6cHepG2Hepatocellular Carcinoma5.60 researchgate.net
Quinoline-Based DNMTi 1aU937Histiocytic Lymphoma (Leukemia)1.5 mdpi.com
Quinoline-Based DNMTi 2aU937Histiocytic Lymphoma (Leukemia)0.6 mdpi.com
Pyrazolo[4,3-f]quinoline 2ENUGC-3Gastric Carcinoma<8 mdpi.com
Pyrazolo[4,3-f]quinoline 1MHCT-15Colon Carcinoma<8 mdpi.com

Modulation of Cellular Signaling Pathways in Cancer Research

Beyond direct receptor inhibition, quinazoline-2,4(1H,3H)-dione (Qd) has been shown to modulate critical intracellular signaling pathways implicated in cancer. researchgate.net Research on hepatocellular carcinoma (HCC) has identified Qd as an effective compound that targets the STAT3 and FOXO3a signaling pathways, which are known molecular drivers of HCC. researchgate.net

Studies indicate that Qd can induce apoptotic cell death and upregulate the expression of pro-apoptotic markers. researchgate.net The compound appears to exert its effects by influencing the IL-6/STAT3 signaling axis. researchgate.net The IL-6/STAT3 pathway is integral to processes like cell proliferation, invasion, and drug resistance in cancer cells. researchgate.net By potentially blocking this pathway, quinazoline derivatives can inhibit STAT3 phosphorylation and promote the nuclear accumulation of the tumor suppressor FOXO3a, thereby contributing to their anticancer effects. researchgate.net Investigations into related compounds have also shown induction of cell cycle arrest, typically at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov

Research on Antimicrobial Mechanisms and Applications

Derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and evaluated for their potential as antimicrobial agents, designed to act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov This mechanism is critical for disrupting bacterial DNA replication and repair, offering a pathway to combat bacterial infections and address resistance issues. nih.gov

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains

These compounds have been tested against a variety of bacterial strains, demonstrating a broad spectrum of activity. nih.gov In vitro studies have confirmed their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. nih.govnih.govnih.gov

The antimicrobial effectiveness can be influenced by the specific substitutions on the quinoline scaffold. nih.gov Some derivatives show moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial effects. nih.gov However, it has been noted that Gram-negative bacteria may exhibit more resistance due to their distinctive outer membrane. nih.gov Despite this, certain iodo-quinoline and quinazoline-dione derivatives have emerged as promising candidates with a broad bioactive spectrum against both bacterial types. nih.govnih.gov

Compound TypeBacterial StrainGram TypeMIC (µg/mL)Source
Spiroquinoline-indoline-dione 4hEnterococcus faecalisGram-Positive375 nih.gov
Spiroquinoline-indoline-dione 4bEnterococcus faecalisGram-Positive750 nih.gov
Spiroquinoline-indoline-dione 4bStaphylococcus aureusGram-Positive750 nih.gov
Spiroquinoline-indoline-dione 4hStaphylococcus aureusGram-Positive750 nih.gov

Investigation of Potential Resistance Mechanisms in Microbial Systems

Research into this compound and its derivatives has explored their potential as antimicrobial agents, alongside investigations into the mechanisms by which microbes might develop resistance. Gram-negative bacteria, for instance, naturally exhibit greater resistance to many antimicrobial compounds compared to Gram-positive bacteria, largely due to the structural differences in their cell membranes nih.gov.

Potential mechanisms of resistance in microbial systems to quinoline derivatives, a class to which this compound belongs, include:

Mutations in Target Enzymes: Quinolones typically target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV mdpi.commdpi.com. Mutations in the genes encoding these enzymes (gyrA and parC) can alter the drug-binding site, reducing the efficacy of the antimicrobial agent. This is a common resistance mechanism observed in various bacteria, including Vibrio cholerae brieflands.com.

Efflux Pumps: Bacteria can actively transport antimicrobial agents out of the cell using efflux pumps. The upregulation of these pumps can prevent the compound from reaching its intracellular target at a high enough concentration to be effective mdpi.com. Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, have been implicated in quinolone resistance in bacteria like V. cholerae brieflands.com.

Reduced Permeability: Alterations in the bacterial cell envelope, such as mutations in porin proteins or changes to the hydrophobic nature of the outer membrane, can decrease the uptake of the antimicrobial compound, thereby contributing to resistance nih.gov.

Plasmid-Mediated Resistance: Resistance genes can be located on plasmids, which are mobile genetic elements that can be transferred between bacteria. These plasmids can carry genes that encode for target-protecting proteins, drug-modifying enzymes, or efflux pumps mdpi.com.

A study on a library of iodo-quinoline derivatives found that their effectiveness against Klebsiella pneumoniae, a Gram-negative bacterium, varied among the different synthesized compounds nih.gov. This suggests that specific structural features of the derivatives can influence their antimicrobial activity and potentially their susceptibility to resistance mechanisms. For example, the presence of a carboxyl group is a common feature in many clinically used quinolones and is thought to be important for their activity nih.gov.

Research on Anti-inflammatory Mechanisms

Derivatives of quinoline have been investigated for their potential anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory pathways.

Inhibition of Nitric Oxide (NO) Synthesis and Cytokine Secretion (e.g., IL-6)

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions nih.govmdpi.com. Pro-inflammatory cytokines, such as interleukin-6 (IL-6), play a crucial role in the upregulation of iNOS expression nih.gov. Therefore, compounds that can inhibit NO synthesis and the secretion of pro-inflammatory cytokines are of significant interest in the development of new anti-inflammatory therapies.

Research has shown that certain compounds can modulate the pro-inflammatory response in lipopolysaccharide (LPS)-stimulated human monocytes by inhibiting iNOS and consequently reducing NO production mdpi.com. Furthermore, the secretion of IL-6 can also be significantly decreased by selective iNOS inhibitors mdpi.com. While direct studies on this compound are limited in this specific context, the broader class of quinoline derivatives has shown promise in modulating these inflammatory mediators. For instance, some plant-derived compounds with anti-inflammatory effects have been shown to inhibit the formation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the over-production of NO d-nb.info.

Modulation of Inflammatory Responses in Research Models

The anti-inflammatory potential of various compounds is often evaluated in research models that mimic inflammatory conditions. Bacterial components like peptidoglycan can trigger inflammatory responses by interacting with innate immune receptors nih.gov. These interactions lead to shifts in cellular metabolism that are essential for the inflammatory response nih.gov.

Compounds that can modulate these peptidoglycan-induced signals have the potential to regulate inflammation. While specific studies on this compound in this area are not widely available, the general principle of modulating inflammatory responses is a key area of research for many bioactive molecules, including those derived from natural sources mdpi.com.

Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant)

Beyond antimicrobial and anti-inflammatory research, derivatives of the quinoline and quinazolinone scaffolds have been explored for a range of other biological activities.

Antioxidant Activity:

Oxidative stress, characterized by an imbalance between pro-oxidants and antioxidants, is implicated in a variety of diseases mdpi.com. Consequently, compounds with antioxidant properties are of significant interest. Several studies have investigated the antioxidant potential of quinoline and its derivatives. For example, a study on quinoline and isoindoline-integrated polycyclic compounds demonstrated significant free radical scavenging activity nih.gov. Another study on a dihydroquinoline derivative, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, found that it had a protective effect against liver injury by reducing oxidative stress nih.gov. Research on a secondary metabolite from Streptomyces sp. and its synthetic derivatives, including one with an iodine atom, showed that some of these compounds could scavenge reactive oxygen and nitrogen species researchgate.net.

Anticonvulsant Activity:

Epilepsy is a common neurological disorder, and there is an ongoing need for new antiepileptic drugs with improved efficacy and fewer side effects nih.gov. The quinazolinone scaffold, which is structurally related to quinoline-2,4(1H,3H)-dione, has been a focus of research for anticonvulsant activity. Several synthesized quinazolin-4(3H)-one derivatives have shown potential anticonvulsant effects in animal models, such as the pentylenetetrazole (PTZ)-induced seizure model mdpi.com. The mechanism of action for some of these compounds is thought to involve the positive allosteric modulation of the GABA-A receptor mdpi.com. Various derivatives of hydantoin (imidazolidine-2,4-dione), another related heterocyclic structure, have also been extensively investigated for their anticonvulsant properties mdpi.com.

Research Applications in Advanced Materials and Chemical Synthesis

Utility as an Intermediate in the Synthesis of More Complex Organic Molecules

The presence of an iodine atom on the quinoline (B57606) ring of 6-Iodoquinoline-2,4(1H,3H)-dione makes it a valuable intermediate for the synthesis of more elaborate molecular architectures. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a wide range of substituents at the 6-position of the quinoline core, paving the way for the creation of diverse libraries of compounds with tailored properties.

While direct studies on this compound as a synthetic intermediate are not extensively detailed in the provided information, the broader class of iodo-quinolines serves as a strong precedent for its potential. For instance, research on 6-iodo-substituted carboxy-quinolines has demonstrated their utility as scaffolds for developing novel antimicrobial agents. nih.gov These studies often involve a one-pot, three-component synthesis method to generate a library of derivatives. nih.gov This approach underscores the modularity that an iodo-substituent imparts, allowing for systematic modifications to explore structure-activity relationships. The dione (B5365651) functionality in this compound further expands its synthetic utility, offering sites for condensation and other derivatization reactions.

Applications in the Development of Photosensitizers for Photodynamic Research

Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can selectively destroy diseased cells. nih.govnih.gov The development of new and effective photosensitizers is a critical area of research in PDT. Photosensitizers are typically molecules with extended π-systems that can be excited by light to a long-lived triplet state, which then transfers its energy to molecular oxygen to produce highly reactive singlet oxygen.

Quinoline derivatives, with their aromatic structure, are promising candidates for photosensitizer design. The introduction of a heavy atom like iodine into the quinoline scaffold of this compound is of particular interest in this context. The "heavy-atom effect" is a well-known phenomenon that can enhance the rate of intersystem crossing from the excited singlet state to the triplet state, thereby increasing the efficiency of singlet oxygen generation. This makes iodo-substituted quinolines, in principle, attractive core structures for the development of novel photosensitizers for photodynamic research. While specific studies detailing the use of this compound in PDT are not available in the provided search results, the fundamental principles of photosensitizer design suggest its potential in this field.

Role as Building Blocks in Diverse Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, with quinoline being a prominent example. nih.gov this compound serves as a valuable building block in the construction of a wide array of more complex heterocyclic systems. The reactivity of both the iodinated aromatic ring and the dione moiety allows for a multitude of chemical transformations.

The iodine atom can be readily displaced or utilized in coupling reactions to fuse or append other heterocyclic rings onto the quinoline core. Furthermore, the dione functionality can undergo reactions with various binucleophiles to construct new fused or spirocyclic heterocyclic systems. For example, quinazolinone derivatives, which are structurally related, are known to be important in drug design and can be synthesized through cyclocondensation reactions. nih.gov The versatility of this compound as a building block is exemplified by the synthesis of various quinoline derivatives with potential biological activities. nih.gov The ability to generate diverse molecular frameworks from a single, readily accessible starting material is a key advantage in the exploration of new chemical space for drug discovery and materials science.

Catalyst Design and Performance in Quinoline/Quinazoline (B50416) Synthesis

The development of efficient catalysts for the synthesis of quinolines and quinazolines is an area of significant research interest, driven by the importance of these heterocycles in various applications. While this compound itself is a product of such synthetic efforts, its derivatives also hold potential in the realm of catalyst design.

The quinoline scaffold can act as a ligand for metal centers, and by strategically modifying the substituents on the ring, it is possible to fine-tune the electronic and steric properties of the resulting metal complex. The iodine atom in this compound could be transformed into other functional groups that can coordinate with metals. For instance, it could be converted to an amino or phosphino (B1201336) group, which are common coordinating moieties in catalysis. Although no direct examples of catalysts derived from this compound were found in the provided search results, the principle of using functionalized quinolines as ligands is well-established. Furthermore, recent research has highlighted the use of iodine itself in catalytic processes for the synthesis of N-heterocyclic compounds, suggesting another avenue through which iodo-quinolines could play a role in catalysis. nih.gov

Concluding Remarks and Future Research Perspectives

Synthesis of Current Research Progress and Key Findings

Table 1: Physicochemical Properties of 6-Iodoquinoline-2,4(1H,3H)-dione

PropertyValueSource
CAS Number658709-62-7 chemscene.com
Molecular FormulaC9H6INO2 chemscene.com
Molecular Weight287.05 g/mol chemscene.com

While specific synthetic procedures for this exact molecule are not published, general methods for the synthesis of quinoline-2,4-diones and iodo-quinolines are well-documented. nih.govnih.gov For instance, the Conrad-Limpach and related cyclization reactions of anilines with β-keto esters are common strategies for constructing the quinoline-2,4-dione scaffold. The introduction of the iodine atom at the 6-position could potentially be achieved by utilizing 4-iodoaniline (B139537) as a starting material in such a reaction. One-pot, three-component methods have also been successfully employed to synthesize 6-iodo-substituted carboxy-quinolines. nih.gov

The biological activities of the broader quinoline (B57606) and quinazoline-2,4(1H,3H)-dione families are vast and well-documented. These scaffolds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov Specifically, quinoline-2,4(1H,3H)-dione analogs have been investigated as cannabinoid type 2 receptor (CB2R) ligands, demonstrating that substitutions on the quinoline ring can modulate their activity from agonism to antagonism. acs.org Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been explored as potential antibacterial agents, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov The presence of a halogen, particularly iodine, in a heterocyclic structure can significantly influence its biological profile, often enhancing lipophilicity and target binding affinity. nih.gov

Identification of Knowledge Gaps and Untapped Research Avenues for this compound

The most significant knowledge gap is the near-complete absence of dedicated research on This compound . This presents a wealth of untapped research avenues:

Synthesis and Characterization: There is a critical need for the development and optimization of a reliable synthetic route to produce This compound in sufficient quantities for further study. Detailed spectroscopic and crystallographic characterization would provide a foundational understanding of its molecular structure.

Biological Screening: A comprehensive biological evaluation of the compound is warranted. Initial screening should encompass a broad range of assays to identify potential therapeutic areas, including but not limited to:

Anticancer activity against a panel of human cancer cell lines.

Antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Enzymatic assays to determine inhibitory potential against key drug targets like kinases, topoisomerases, and proteases.

Receptor binding assays for targets such as cannabinoid receptors, based on the activity of related quinoline-diones. acs.org

Structure-Activity Relationship (SAR) Studies: Assuming biological activity is identified, systematic structural modifications of the This compound scaffold would be essential to establish SAR. This would involve synthesizing analogs with different substituents at various positions of the quinoline ring to optimize potency and selectivity.

Directions for Rational Design and Discovery of Novel Quinoline/Quinazoline (B50416) Dione (B5365651) Scaffolds

The rational design of new drugs is a cornerstone of modern medicinal chemistry. researchgate.net The This compound scaffold can serve as a valuable starting point for the discovery of novel therapeutic agents. Future design strategies could include:

Bioisosteric Replacement: The iodine atom could be replaced with other halogens (bromine, chlorine, fluorine) or other functional groups to fine-tune the electronic and steric properties of the molecule.

Hybrid Molecule Design: The quinoline-2,4-dione core could be conjugated with other known pharmacophores to create hybrid molecules with potentially synergistic or dual-acting properties.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding modes and affinities of designed analogs with specific biological targets, thereby guiding synthetic efforts towards more promising candidates.

Potential for Interdisciplinary Research Collaborations and Translational Research Opportunities

The exploration of This compound and its derivatives offers numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to design, synthesize, and evaluate novel compounds.

Computational Science: Computational chemists can provide valuable insights through modeling and simulation to guide drug design and understand mechanisms of action.

Translational Medicine: Should a lead compound with significant therapeutic potential emerge, collaborations with clinicians and pharmaceutical scientists will be crucial for preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-iodoquinoline-2,4(1H,3H)-dione, and how can regioselectivity be ensured during iodination?

  • Methodology : The compound can be synthesized via halogenation of precursor quinoline-2,4-diones. For example, chlorination of 6-ethyl-4-hydroxy-3-nitro-pyrano[3,2-c]quinoline-2,5(6H)-dione using POCl₃ or PCl₅ yields halogenated derivatives, which can be adapted for iodination by replacing Cl with I via nucleophilic substitution . Regioselectivity is influenced by electronic and steric factors; directing groups (e.g., nitro or hydroxy) can guide halogen placement. NMR monitoring (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) and X-ray crystallography validate structural assignments .

Q. How can 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy be optimized to resolve overlapping signals in this compound derivatives?

  • Methodology : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to assign peaks. For example, HSQC correlates 1H^{1}\text{H}-13C^{13}\text{C} couplings, resolving ambiguities in aromatic or heterocyclic regions. In quinazoline-diones, coupling constants and chemical shifts (e.g., δ 11.08 ppm for NH protons) help confirm substitution patterns .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodology : UV-Vis spectrophotometry (λ = 415 nm) with Fe²⁺-based reagents detects quinoline derivatives via charge-transfer complexes . HPLC with PDA or MS detection offers higher specificity. Calibration curves using certified standards and internal controls (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How do structural modifications at the C6 position influence the pharmacological activity of quinoline-2,4-diones?

  • Methodology : C6-substituted analogs (e.g., iodo, nitro) exhibit distinct receptor interactions. For cannabinoid receptor CB2, C6-iodo derivatives act as antagonists, while C5/C8-substituted analogs are agonists. Activity is validated via in vitro binding assays (e.g., competitive displacement with 3H^{3}\text{H}-CP55,940) and in vivo models (e.g., experimental autoimmune encephalomyelitis) . Docking simulations (e.g., AutoDock) and 3D-QSAR models (CoMFA) predict binding modes and guide optimization .

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) for this compound derivatives be resolved?

  • Methodology : Cross-validate data using complementary techniques. For example, HRMS confirms molecular weight (e.g., [M-H]⁻ = 325.0833 for biphenyl-substituted diones), while NOESY NMR clarifies stereochemistry. Discrepancies in aromatic proton assignments may arise from solvent effects or tautomerism; DFT calculations (e.g., Gaussian) model electronic environments .

Q. What strategies improve the solubility and stability of this compound in biological assays?

  • Methodology : Use co-solvents (e.g., DMSO:Tween 80:saline = 10:5:85) for in vivo studies. For in vitro assays, cyclodextrin inclusion complexes or PEGylation enhance aqueous solubility. Storage at -80°C in anhydrous DMSO prevents hydrolysis; lyophilization extends shelf life .

Q. How can regioselective derivatization of this compound be achieved for library synthesis?

  • Methodology : Employ nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl derivatives). For example, condensation with binucleophiles (e.g., hydrazines) yields heteroannulated pyrano-quinoline diones. Monitor reaction progress via TLC or LC-MS .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • Methodology : Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate CYP450 metabolism, plasma protein binding, and LogP. Molecular dynamics simulations (e.g., GROMACS) assess interactions with metabolic enzymes like CYP3A4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.